Omipalisib

Vue d'ensemble

Description

Il a été largement étudié pour ses applications thérapeutiques potentielles dans divers types de cancers, y compris les tumeurs solides et les hémopathies malignes . Omipalisib est particulièrement reconnu pour sa capacité à inhiber à la fois les voies PI3K et mTOR, qui sont cruciales pour la croissance, la prolifération et la survie cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Omipalisib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, l'extensibilité et la conformité aux normes réglementaires. Cela implique l'utilisation de réacteurs à grande échelle, de procédés en continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Omipalisib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.

Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition des voies PI3K/mTOR dans diverses lignées cellulaires cancéreuses, y compris le lymphome de Burkitt et la leucémie myéloïde aiguë

Sensibilisation à la radiothérapie : Il a été démontré qu'this compound sensibilisait les cellules cancéreuses à la radiothérapie en inhibant les mécanismes de réparation de l'ADN.

Sensibilisation à la chimiothérapie : Il améliore l'efficacité des agents chimiothérapeutiques en supprimant la jonction d'extrémité non homologue, une voie de réparation de l'ADN.

Recherche sur la fibrose : This compound est également étudié pour son potentiel à traiter la fibrose pulmonaire idiopathique.

Mécanisme d'action

This compound exerce ses effets en inhibant les voies PI3K et mTOR. Ces voies sont impliquées dans la croissance, la prolifération et la survie cellulaires. En inhibant ces voies, this compound induit l'apoptose et réduit la viabilité des cellules cancéreuses . Les cibles moléculaires comprennent diverses isoformes de PI3K et mTOR, qui sont cruciales pour l'activation des molécules de signalisation en aval impliquées dans la progression du cycle cellulaire et la survie .

Applications De Recherche Scientifique

Omipalisib has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of PI3K/mTOR pathways in various cancer cell lines, including Burkitt lymphoma and acute myeloid leukemia

Radiotherapy Sensitization: This compound has been shown to sensitize cancer cells to radiotherapy by inhibiting DNA repair mechanisms.

Chemotherapy Sensitization: It enhances the efficacy of chemotherapeutic agents by suppressing non-homologous end joining, a DNA repair pathway.

Fibrosis Research: This compound is also being investigated for its potential to treat idiopathic pulmonary fibrosis.

Mécanisme D'action

Omipalisib exerts its effects by inhibiting the PI3K and mTOR pathways. These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, this compound induces apoptosis and reduces cell viability in cancer cells . The molecular targets include various isoforms of PI3K and mTOR, which are crucial for the activation of downstream signaling molecules involved in cell cycle progression and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Idelalisib : Un inhibiteur spécifique de l'isoforme PI3K-delta utilisé dans le traitement des lymphomes à cellules B indolents.

Dactolisib : Un autre inhibiteur dual PI3K/mTOR avec des applications similaires dans la recherche sur le cancer.

Gedatolisib : Un inhibiteur dual PI3K/mTOR qui améliore la radiosensibilité des cellules cancéreuses.

Unicité d'Omipalisib

This compound est unique en raison de sa puissante double inhibition des voies PI3K et mTOR, ce qui le rend très efficace pour cibler les cellules cancéreuses avec une signalisation PI3K/mTOR hyperactivée. Sa capacité à sensibiliser les cellules cancéreuses à la fois à la radiothérapie et à la chimiothérapie le distingue davantage des autres composés similaires .

Activité Biologique

Omipalisib, also known as GSK2126458, is a potent dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Its biological activity has been extensively studied in various cancer models and other diseases such as idiopathic pulmonary fibrosis (IPF). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and relevant case studies.

This compound exerts its effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The compound has shown high potency against all PI3K isoforms and both mTOR complexes, making it a valuable therapeutic agent in oncology.

Antitumor Activity in Esophageal Squamous Cell Carcinoma (ESCC)

In a study evaluating this compound's effects on ESCC cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The compound caused G1 cell cycle arrest and decreased the phosphorylation of key proteins involved in the PI3K/AKT/mTOR pathway:

- Key Findings :

The following table summarizes the effects observed in vitro:

| Cell Line | Dose (nM) | Cell Cycle Arrest | Apoptosis Induction | p-AKT Reduction |

|---|---|---|---|---|

| KYSE70 | >20 | G1 | Yes | Yes |

| KYSE150 | >20 | G1 | Yes | Yes |

| KYSE180 | 160 | G1 | Yes | Yes |

| KYSE520 | >20 | G1 | Yes | Yes |

Effects on Cardiac Function

In canine models, this compound was noted to prolong cardiac repolarization and induce ectopic beats in some subjects. This suggests that while this compound is effective against tumors, it may have implications for cardiac function that require further investigation .

Randomized Controlled Trials in Idiopathic Pulmonary Fibrosis

A randomized, placebo-controlled study assessed this compound's pharmacokinetics and pharmacodynamics in patients with IPF. The study demonstrated acceptable tolerability at various doses (0.25 mg to 2 mg twice daily) with notable pharmacodynamic effects:

- Key Outcomes :

The following table outlines the dosing regimen and key findings from this clinical trial:

| Dose (mg) | Number of Participants | Common Adverse Events | Key Pharmacodynamic Findings |

|---|---|---|---|

| 0.25 | 4 | Diarrhea | Target engagement confirmed |

| 1 | 4 | Diarrhea | Significant reduction in pAKT levels |

| 2 | 7 | Diarrhea | Exposure-dependent inhibition observed |

Case Studies

Case Study: Efficacy in Cancer Treatment

In a clinical setting involving patients with various cancers, this compound was administered as part of a combination therapy regimen. Patients exhibited significant tumor reduction rates with manageable side effects. Monitoring included imaging studies to assess tumor size and metabolic activity .

Propriétés

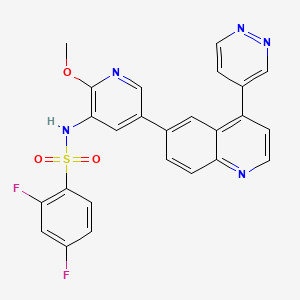

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBJSGAELGCMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148604 | |

| Record name | GSK-2126458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086062-66-9 | |

| Record name | Omipalisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omipalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omipalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2126458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMIPALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.